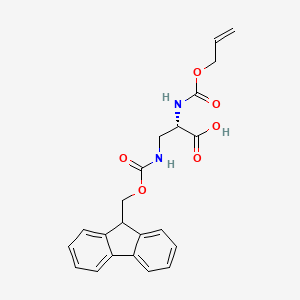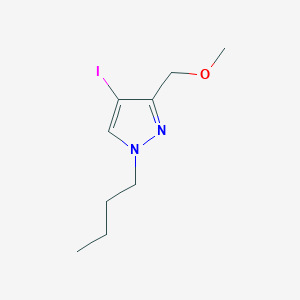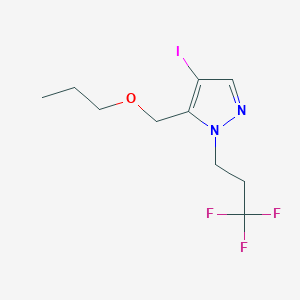![molecular formula C20H31N3O B2719108 3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide CAS No. 2415562-25-1](/img/structure/B2719108.png)
3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly referred to as CP-94,253 and is used in scientific research for its potential therapeutic effects on various neurological and psychiatric disorders.
Mecanismo De Acción
CP-94,253 is a selective serotonin reuptake inhibitor (SSRI) that works by blocking the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By blocking the reuptake of serotonin, CP-94,253 increases the levels of serotonin in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
CP-94,253 has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, CP-94,253 has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its therapeutic effects. CP-94,253 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-94,253 has several advantages for lab experiments. It is a highly selective SSRI that has been extensively studied in preclinical models. It is also relatively easy to synthesize and has a well-defined chemical structure. However, there are also some limitations to using CP-94,253 in lab experiments. It has a relatively short half-life, which can make it difficult to administer and study in vivo. It is also not approved for human use, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on CP-94,253. One area of research is to further investigate its potential therapeutic effects on various neurological and psychiatric disorders. Another area of research is to develop more selective and potent 3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide based on the structure of CP-94,253. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CP-94,253 to better understand its effects in vivo. Overall, CP-94,253 has the potential to be a valuable tool for scientific research and drug development in the future.
Métodos De Síntesis
CP-94,253 is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-methylpyridine-4-carboxaldehyde with piperidine to form N-(2-methylpyridin-4-yl)piperidine. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-[(2-methylpyridin-4-yl)piperidin-4-yl]cyclopentanamine. The final step involves the reaction of N-[(2-methylpyridin-4-yl)piperidin-4-yl]cyclopentanamine with 3-bromopropionyl chloride to form CP-94,253.
Aplicaciones Científicas De Investigación
CP-94,253 has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including depression, anxiety, and addiction. In preclinical studies, CP-94,253 has been shown to increase serotonin neurotransmission in the brain, which is thought to be responsible for its therapeutic effects. CP-94,253 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
3-cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-16-14-19(8-11-21-16)23-12-9-18(10-13-23)15-22-20(24)7-6-17-4-2-3-5-17/h8,11,14,17-18H,2-7,9-10,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUJGYNMSIQHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)



![N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2719033.png)


![1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2719041.png)
![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719042.png)


![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719048.png)